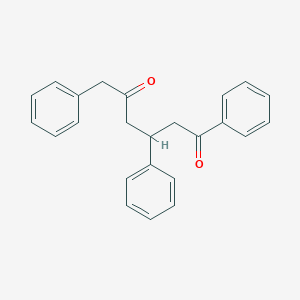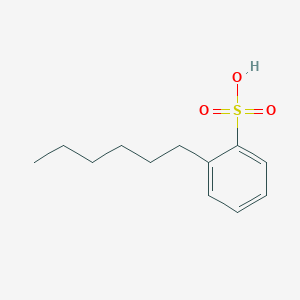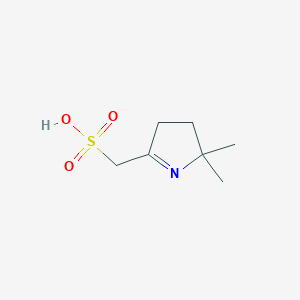
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- is a heterocyclic organic compound It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- can be achieved through several methods. One common synthetic route involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing substituted pyrroles.
Analyse Des Réactions Chimiques
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron (III) chloride, sulfonic acid anhydrides, and carboxylic acids .
Oxidation: The compound can be oxidized using reagents such as iron (III) chloride, leading to the formation of N-substituted pyrroles.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced pyrrole derivatives.
Applications De Recherche Scientifique
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- can be compared with other similar compounds, such as 3,4-dihydro-2H-pyran and 5-methoxy-3,4-dihydro-2H-pyrrole . While these compounds share some structural similarities, they differ in their chemical reactivity and biological activities. For instance, 3,4-dihydro-2H-pyran is known for its use in the synthesis of oxygen-containing heterocycles, whereas 5-methoxy-3,4-dihydro-2H-pyrrole is studied for its potential medicinal applications .
By highlighting the unique properties and applications of 2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl-, researchers can better understand its potential and explore new avenues for its use in various fields.
Propriétés
Numéro CAS |
57625-16-8 |
|---|---|
Formule moléculaire |
C7H13NO3S |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
(5,5-dimethyl-3,4-dihydropyrrol-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C7H13NO3S/c1-7(2)4-3-6(8-7)5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) |
Clé InChI |
BZMOPWHUNOUFKF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=N1)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


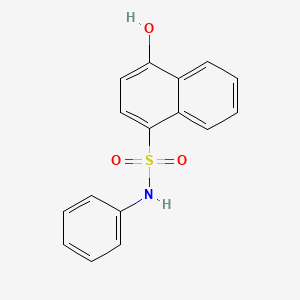
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
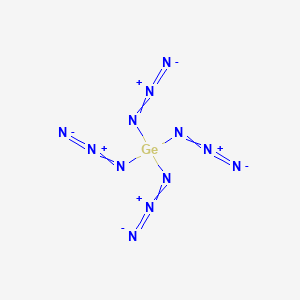
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
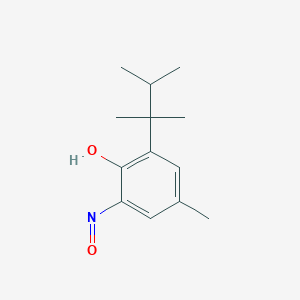

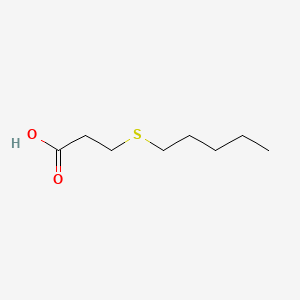
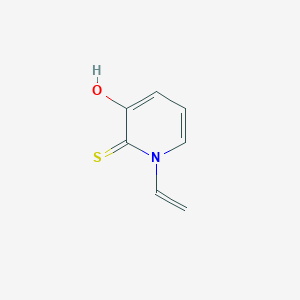
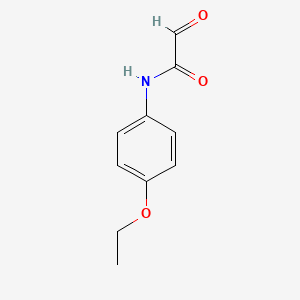
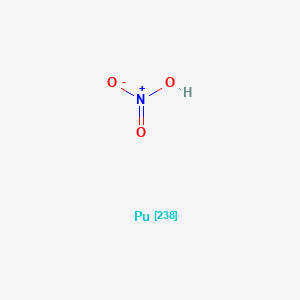
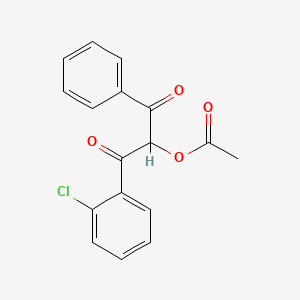
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
